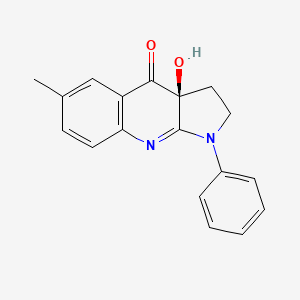
BMS-480404
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BMS-480404 is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique molecular structure, which includes benzeneacetic acid and two chlorophenyl groups attached via methoxy linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BMS-480404 typically involves multi-step organic reactions. One common method includes the reaction of benzeneacetic acid with 2-chlorophenol in the presence of a suitable catalyst to form the intermediate product. This intermediate is then subjected to further reactions, including hydroxylation and methoxylation, to yield the final compound. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The choice of reactor depends on the desired production scale and efficiency. Industrial methods also focus on optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
BMS-480404 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
BMS-480404 has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of BMS-480404 involves its interaction with specific molecular targets. The compound’s alpha-hydroxy group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzeneacetic acid, 2,3-bis((2-bromophenyl)methoxy)-alpha-hydroxy-: Similar structure but with bromine atoms instead of chlorine.
Benzeneacetic acid, 2,3-bis((2-fluorophenyl)methoxy)-alpha-hydroxy-: Fluorine atoms replace chlorine, affecting reactivity and biological activity.
Uniqueness
The presence of chlorine atoms in BMS-480404 imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. This makes it distinct from its bromine and fluorine analogs.
Propiedades
Número CAS |
533889-36-0 |
|---|---|
Fórmula molecular |
C22H18Cl2O5 |
Peso molecular |
433.3 g/mol |
Nombre IUPAC |
(2S)-2-[2,3-bis[(2-chlorophenyl)methoxy]phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C22H18Cl2O5/c23-17-9-3-1-6-14(17)12-28-19-11-5-8-16(20(25)22(26)27)21(19)29-13-15-7-2-4-10-18(15)24/h1-11,20,25H,12-13H2,(H,26,27)/t20-/m0/s1 |
Clave InChI |
NCWQPARYSYJFNI-FQEVSTJZSA-N |
SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2OCC3=CC=CC=C3Cl)C(C(=O)O)O)Cl |
SMILES isomérico |
C1=CC=C(C(=C1)COC2=CC=CC(=C2OCC3=CC=CC=C3Cl)[C@@H](C(=O)O)O)Cl |
SMILES canónico |
C1=CC=C(C(=C1)COC2=CC=CC(=C2OCC3=CC=CC=C3Cl)C(C(=O)O)O)Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BMS-480404; BMS 480404; BMS480404; UNII-T78485CEYD. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(2-Hexylcyclopentylidene)amino]thiourea](/img/structure/B1667137.png)







![2-(4-(4-chlorophenoxy)phenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1667154.png)
